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Compound of Interest

Compound Name: BCN-PEG3-oxyamine

Cat. No.: B12425659 Get Quote

For researchers, scientists, and drug development professionals venturing into the realm of

bioconjugation, the heterobifunctional linker BCN-PEG3-oxyamine offers a versatile tool for

the precise and efficient labeling and modification of biomolecules. This guide provides a

comprehensive overview of its core functionalities, experimental considerations, and practical

applications, with a focus on enabling novice users to confidently incorporate this reagent into

their workflows.

BCN-PEG3-oxyamine is a molecule comprised of three key components: a

bicyclo[6.1.0]nonyne (BCN) group, a triethylene glycol (PEG3) spacer, and an oxyamine (-

ONH2) functional group. This unique architecture allows for a two-pronged approach to

bioconjugation, leveraging two distinct and highly selective chemical reactions: Strain-

Promoted Alkyne-Azide Cycloaddition (SPAAC) and oxime ligation.

The BCN moiety, a strained cyclooctyne, is highly reactive towards azide-functionalized

molecules in a catalyst-free "click chemistry" reaction.[1][2] This reaction, known as SPAAC, is

bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without

interfering with native biological processes.[1] The PEG3 linker is a hydrophilic spacer that

enhances the solubility of the molecule in aqueous buffers, reduces aggregation, and

minimizes steric hindrance during conjugation.[3][4] The terminal oxyamine group readily reacts

with aldehyde or ketone functionalities to form a stable oxime bond.[3][5]
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A summary of the key physical and chemical properties of BCN-PEG3-oxyamine is presented

below. These properties are essential for designing and executing successful bioconjugation

experiments.

Property Value Source

Molecular Formula C21H35N3O7 [6]

Molecular Weight 441.52 g/mol [6]

Appearance Colorless oil [3]

Solubility
Soluble in DCM, THF,

acetonitrile, DMF, and DMSO
[3]

Storage Conditions

Short term (days to weeks): 0 -

4 °C; Long term (months to

years): -20 °C. Store in a dry,

dark environment.

[7]

Purity >90% [3]

Reaction Kinetics and Stability
The efficiency and robustness of bioconjugation reactions are critically dependent on the

reaction kinetics and the stability of the linker under various conditions. The following tables

summarize available quantitative data for BCN-containing linkers.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Kinetics
The reaction between the BCN group and an azide is a second-order reaction. The rate of this

reaction is influenced by the specific azide partner and the solvent system.
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Reactants
Second-Order Rate
Constant (M⁻¹s⁻¹)

Solvent Source

BCN + Benzyl azide 0.07 CH₃CN:H₂O (3:1) [8]

BCN + Phenyl azide 0.2 CH₃CN:H₂O (3:1) [8]

Stability Profile of the BCN Moiety
The stability of the BCN group is a crucial factor for experimental design, particularly when

working with complex biological samples or under specific buffer conditions.
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Condition
Stability Metric
(Half-life)

Key Observations Source

Glutathione (GSH) ~6 hours

BCN is significantly

more stable in the

presence of this

common intracellular

antioxidant compared

to other strained

alkynes like DBCO.

[9][10]

Tris(2-

carboxyethyl)phosphin

e (TCEP)

Unstable over 24

hours

BCN shows instability

in the presence of this

reducing agent.

[10]

Acidic Conditions

(e.g., 3% TCA in

DCM)

Prone to degradation

The BCN moiety can

be labile under acidic

conditions, which may

be a consideration in

workflows involving

acid-labile protecting

groups.

[11]

Aqueous Buffers (e.g.,

PBS, pH 7.2)

Shows instability over

24 hours on a protein

While generally

stable, prolonged

incubation in aqueous

buffers can lead to

some degradation of

the BCN group when

conjugated to a

protein.

[10]

Experimental Protocols
Detailed methodologies for utilizing BCN-PEG3-oxyamine in bioconjugation are provided

below. These protocols serve as a starting point and may require optimization based on the

specific biomolecules and experimental goals.
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Protocol 1: Strain-Promoted Alkyne-Azide Cycloaddition
(SPAAC)
This protocol describes the conjugation of an azide-modified biomolecule (e.g., a protein) with

BCN-PEG3-oxyamine.

Materials:

Azide-modified biomolecule in an amine-free buffer (e.g., PBS, pH 7.4)

BCN-PEG3-oxyamine

Anhydrous DMSO

Reaction buffer (e.g., PBS, pH 7.4)

Spin desalting column or other purification system

Procedure:

Prepare a stock solution of BCN-PEG3-oxyamine: Dissolve BCN-PEG3-oxyamine in

anhydrous DMSO to a concentration of 10 mM.

Reaction Setup: In a microcentrifuge tube, combine the azide-modified biomolecule with the

BCN-PEG3-oxyamine stock solution. A 2- to 4-fold molar excess of the BCN reagent over

the azide-modified biomolecule is a good starting point.[12] The final concentration of DMSO

in the reaction mixture should be kept below 5% (v/v) to minimize potential effects on protein

structure.[12]

Incubation: Gently mix the reaction components and incubate at room temperature for 4-12

hours or at 4°C for 12-24 hours.[12] For some systems, incubation times as short as 2 hours

at room temperature may be sufficient.[12]

Purification: Remove the excess, unreacted BCN-PEG3-oxyamine using a spin desalting

column or another appropriate purification method (e.g., size-exclusion chromatography).

Protocol 2: Oxime Ligation
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This protocol outlines the conjugation of an aldehyde or ketone-containing biomolecule with the

oxyamine group of BCN-PEG3-oxyamine.

Materials:

Aldehyde or ketone-containing biomolecule

BCN-PEG3-oxyamine

Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.0)

Aniline or p-phenylenediamine catalyst (optional, but recommended)

Purification system

Procedure:

Prepare a stock solution of BCN-PEG3-oxyamine: As described in the SPAAC protocol.

Prepare Catalyst Stock (Optional): Prepare a 100 mM stock solution of aniline or p-

phenylenediamine in the reaction buffer. p-Phenylenediamine is a more efficient catalyst than

aniline at neutral pH.[13][14]

Reaction Setup: In a microcentrifuge tube, combine the aldehyde or ketone-containing

biomolecule with BCN-PEG3-oxyamine. A molar excess of the oxyamine reagent is typically

used.

Catalysis (Optional): If using a catalyst, add the catalyst stock solution to the reaction mixture

to a final concentration of 2-10 mM.[13]

Incubation: Incubate the reaction mixture at room temperature for 2-24 hours. The reaction

progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, mass

spectrometry).

Purification: Purify the conjugate to remove excess reagents.

Visualizing Workflows and Pathways
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Diagrams created using the DOT language provide clear visual representations of the chemical

reactions and experimental workflows involving BCN-PEG3-oxyamine.
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Caption: Reaction pathways of BCN-PEG3-oxyamine.
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Caption: Experimental workflow for dual labeling.
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In conclusion, BCN-PEG3-oxyamine stands out as a powerful and versatile tool in the

bioconjugation toolbox. Its dual functionality, combined with the biocompatibility of the SPAAC

reaction and the stability of the resulting linkages, makes it an ideal choice for a wide range of

applications, from basic research to the development of sophisticated therapeutic and

diagnostic agents. By understanding the fundamental principles and following the outlined

protocols, even novice users can successfully employ this linker to achieve their scientific

objectives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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